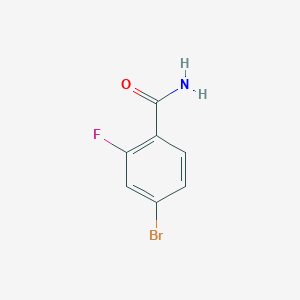

4-Bromo-2-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDRFCPNHLHNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378381 | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-45-5 | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluorobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several routes, primarily originating from three key starting materials: 4-Bromo-2-fluorobenzoic acid, 4-Bromo-2-fluorobenzonitrile, or 4-Bromo-2-fluorotoluene. The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

The most direct and commonly employed method is the amidation of 4-Bromo-2-fluorobenzoic acid. This can be performed via a two-step process involving the formation of an acyl chloride intermediate or through a one-pot reaction using peptide coupling agents. An alternative approach is the partial hydrolysis of 4-Bromo-2-fluorobenzonitrile. A longer, multi-step synthesis can also be undertaken starting from the oxidation of 4-Bromo-2-fluorotoluene to 4-Bromo-2-fluorobenzoic acid, which is then converted to the desired amide.

Synthesis Pathway Overview

Caption: Primary synthetic routes to this compound.

Pathway 1: From 4-Bromo-2-fluorobenzoic Acid

This is often the most direct and efficient route for the synthesis of this compound. Two primary methods are employed: conversion to the acyl chloride followed by amination, or direct amidation using coupling agents.

Method 1a: Via Acyl Chloride Intermediate

This classic two-step approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, which is then treated with an ammonia source.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

-

To a solution of 4-Bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at room temperature.

-

Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-Bromo-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas (NH₃) through the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 1b: Direct Amidation using Coupling Agents

This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions, which can be advantageous for sensitive substrates. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used.

-

Dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and a source of ammonia such as ammonium chloride (NH₄Cl) (1.2-1.5 eq) in an anhydrous polar aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq), to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Pathway 1

| Starting Material | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Bromo-2-fluorobenzoic acid | Acyl Chloride | 1. SOCl₂, DMF (cat.) 2. NH₄OH | DCM | 0 to RT | 3-6 | ~80-90 | >95 |

| 4-Bromo-2-fluorobenzoic acid | Coupling Agent | EDC, HOBt, NH₄Cl, DIPEA | DMF | 0 to RT | 12-24 | ~70-85 | >97 |

Pathway 2: From 4-Bromo-2-fluorobenzonitrile

The partial hydrolysis of a nitrile to an amide is a well-established transformation. This method can be advantageous if the nitrile is more readily available or cost-effective than the corresponding carboxylic acid.

Experimental Protocol

-

To a solution of 4-Bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of acetic acid and sulfuric acid, add a controlled amount of water.

-

Heat the reaction mixture at a controlled temperature, typically between 40-80 °C. Harsh conditions (strong acid or base and high temperatures) should be avoided to prevent over-hydrolysis to the carboxylic acid.

-

Monitor the reaction progress carefully by TLC or GC-MS.

-

Once the starting material is consumed and the desired amide is the major product, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data for Pathway 2

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Bromo-2-fluorobenzonitrile | H₂SO₄ (cat.), H₂O | Acetic Acid | 60-80 | 4-8 | 60-75 | >95 |

| 4-Bromo-2-fluorobenzonitrile | H₂O₂ (30%), K₂CO₃ | DMSO | RT | 12-24 | 70-85 | >96 |

Pathway 3: From 4-Bromo-2-fluorotoluene

This pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by one of the amidation methods described in Pathway 1. This route is useful when 4-Bromo-2-fluorotoluene is the most accessible starting material.

Experimental Protocol

Step 1: Oxidation of 4-Bromo-2-fluorotoluene to 4-Bromo-2-fluorobenzoic acid [1][2]

-

In a reaction vessel, combine 4-Bromo-2-fluorotoluene (1.0 eq) with a mixture of pyridine and water (1:1).

-

Heat the mixture to 90 °C.

-

Slowly add potassium permanganate (KMnO₄) (4.2 eq) in portions, maintaining the temperature at 90 °C.

-

Stir the reaction mixture at 90 °C for 3 hours.

-

After cooling to room temperature, filter the mixture through celite to remove manganese dioxide.

-

Wash the celite pad with a basic solution (e.g., 3N NaOH).

-

Acidify the filtrate with a strong acid (e.g., 6N HCl) to a pH of 2 to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 4-Bromo-2-fluorobenzoic acid.

Step 2: Amidation of 4-Bromo-2-fluorobenzoic acid

-

Follow either Method 1a or 1b as described above to convert the resulting 4-Bromo-2-fluorobenzoic acid into this compound.

Quantitative Data for Pathway 3

| Starting Material | Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Bromo-2-fluorotoluene | Oxidation | KMnO₄ | Pyridine/H₂O | 90 | 3 | 73 | >98 |

| 4-Bromo-2-fluorobenzoic acid | Amidation | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound starting from 4-Bromo-2-fluorobenzoic acid using a coupling agent.

Caption: Laboratory workflow for the direct amidation of 4-Bromo-2-fluorobenzoic acid.

References

An In-depth Technical Guide to 4-Bromo-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-fluorobenzamide. The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is a halogenated benzamide derivative. Its chemical structure incorporates a bromine and a fluorine atom on the benzene ring, making it a valuable intermediate in the synthesis of more complex molecules.[1] It appears as a solid, ranging in color from white to off-white or light yellow to beige crystal.[2]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 292621-45-5 | [3] |

| Molecular Formula | C₇H₅BrFNO | [3] |

| Molecular Weight | 218.03 g/mol | [4] |

| Melting Point | 151°C to 153°C | [3] |

| Appearance | White to Off-White Solid | [2] |

| Purity | ≥96% | [4][3] |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] Insoluble in water. | [2] |

Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1Br)F)C(=O)N | [3] |

| InChI Key | MJDRFCPNHLHNON-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD03094432 | [3] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid. The general process involves the activation of the carboxylic acid followed by amidation. While specific protocols for this compound are proprietary, a valid experimental methodology can be adapted from the synthesis of similar N-substituted benzamides.[2][5]

General Synthesis Workflow

The logical flow from the precursor to this compound is illustrated below.

Caption: Synthesis pathway from precursor to final product.

Detailed Experimental Protocol: Amide Formation via Carbodiimide Coupling

This protocol is an adapted method based on the well-established synthesis of N-alkylated benzamides using carbodiimide coupling agents.[2][5]

-

Reaction Setup: To a round-bottomed flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Activation: Stir the mixture at room temperature and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, an appropriate amount).[5] Allow the mixture to stir for 30 minutes to activate the carboxylic acid.

-

Amidation: Introduce a source of ammonia. This can be an aqueous solution of ammonia (e.g., ammonium hydroxide) or anhydrous ammonia gas bubbled through the solution. The reaction is typically stirred at room temperature for 16-24 hours.[5]

-

Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 times).[2][5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The resulting crude product can be purified by silica gel column chromatography using an eluent system such as ethyl acetate/petroleum ether to yield the pure this compound.[2]

Applications in Drug Development

This compound and its N-substituted derivatives are crucial intermediates in the synthesis of modern pharmaceuticals. Notably, the closely related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide (formerly MDV 3100).[2][6] Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer.[2] The core 4-bromo-2-fluorobenzoyl structure is therefore of significant interest to drug development professionals.

Caption: Role as an intermediate in pharmaceutical synthesis.

Safety and Handling

This compound is classified as an irritant.[4] Appropriate safety precautions should be taken during handling and storage.

GHS Hazard Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][3]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong bases.[8]

References

- 1. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. H52336.03 [thermofisher.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. m.upfluorochem.com [m.upfluorochem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

In-Depth Technical Guide: 4-Bromo-2-fluorobenzamide (CAS Number: 292621-45-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

4-Bromo-2-fluorobenzamide is a halogenated aromatic amide with the CAS number 292621-45-5. Its structure, featuring a bromine and a fluorine atom on the benzamide core, makes it a valuable building block in medicinal chemistry and drug discovery. Halogenation is a common strategy to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity to biological targets. This compound is primarily utilized in research and development, with particular interest in its potential as a kinase inhibitor and an anti-inflammatory agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 292621-45-5 | N/A |

| Molecular Formula | C₇H₅BrFNO | N/A |

| Molecular Weight | 218.02 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 151-153 °C | N/A |

| Purity | Typically >98% (HPLC) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis and Spectral Characterization

The synthesis of this compound is typically achieved through the amidation of 4-bromo-2-fluorobenzoic acid. The precursor acid can be synthesized via the oxidation of 4-bromo-2-fluorotoluene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related benzamides.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonia solution (aqueous) or ammonia gas

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzoic acid in an excess of thionyl chloride or in anhydrous DCM followed by the dropwise addition of oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of 4-bromo-2-fluorobenzoyl chloride. The excess thionyl chloride or solvent and volatile byproducts are removed under reduced pressure.

-

Amidation: The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in an anhydrous solvent like DCM or THF. The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia or a stream of ammonia gas is slowly introduced with vigorous stirring. The reaction is highly exothermic and should be carefully controlled.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The amide protons will typically appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-140 ppm. The carbonyl carbon of the amide will appear downfield, typically above δ 160 ppm. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br and C-F stretching will be observed. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ will be observed at m/z corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine. |

Biological Activity and Potential Applications

Halogenated benzamides are a class of compounds actively investigated for their therapeutic potential, particularly as kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structural motifs present in this compound suggest its potential to interact with the ATP-binding pocket of various kinases.

While specific quantitative data for this compound is not yet available in the public domain, related brominated and fluorinated benzamide derivatives have shown inhibitory activity against several kinases. Further screening and in-vitro assays are required to determine the specific kinase targets and the IC₅₀ values for this compound.

Experimental Protocol: In-vitro Kinase Inhibition Assay (General)

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

-

Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A control with only the solvent is also included.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.

-

ATP Detection: A kinase detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured, which is inversely proportional to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. The potential of this compound as an anti-inflammatory agent can be investigated through various in-vitro and in-vivo models.

Experimental Protocol: In-vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally-induced protein denaturation.

-

Reaction Mixture: A solution of bovine serum albumin (BSA) or egg albumin in a suitable buffer is prepared.

-

Test Compound Addition: Different concentrations of this compound are added to the protein solution. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Denaturation: The mixtures are incubated at a physiological temperature and then heated to induce denaturation.

-

Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically.

-

Calculation: The percentage inhibition of protein denaturation is calculated and compared to the control.

Signaling Pathway Analysis (Hypothetical)

Based on the potential kinase inhibitory and anti-inflammatory activities of halogenated benzamides, this compound could potentially modulate key signaling pathways involved in inflammation and cell proliferation, such as the JAK/STAT and NF-κB pathways. The following diagrams illustrate the general mechanisms of these pathways and potential points of intervention for a hypothetical inhibitor.

Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques. While its biological activity is not yet extensively characterized, its structural features warrant further investigation into its potential as a kinase inhibitor and anti-inflammatory compound. Future research should focus on:

-

Comprehensive Kinase Profiling: Screening against a broad panel of kinases to identify specific targets and determine IC₅₀ values.

-

In-depth Anti-inflammatory Studies: Evaluating its efficacy in various in-vitro and in-vivo models of inflammation.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. Further experimental validation is necessary to fully uncover its therapeutic potential.

An In-depth Technical Guide to 4-Bromo-2-fluorobenzamide: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-fluorobenzamide, a crucial building block in modern medicinal chemistry. Its unique molecular structure is pivotal in the synthesis of targeted therapeutics, including advanced treatments for cancer. This document details its chemical and physical properties, spectroscopic profile, synthesis and characterization protocols, and its significant role in the development of high-profile pharmaceuticals.

Molecular Structure and Properties

This compound is a halogenated aromatic amide. The strategic placement of the bromine and fluorine atoms on the benzene ring significantly influences its reactivity, making it a versatile intermediate for complex molecular synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source/Note |

| IUPAC Name | This compound | N/A |

| CAS Number | 292621-45-5 | [1] |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.03 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1Br)F)C(=O)N | Inferred |

| Melting Point | Approx. 125-129 °C | Note: Value is for the closely related 4-Bromo-2-fluoro-N-methylbenzamide.[2] |

| Boiling Point | Predicted: 284.8±30.0 °C | Predicted value for 4-Bromo-2-fluoro-N-methylbenzamide.[3] |

| Density | Predicted: 1.545±0.06 g/cm³ | Predicted value for 4-Bromo-2-fluoro-N-methylbenzamide.[4] |

| Appearance | White to off-white solid | Based on related compounds.[2] |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Peaks/Shifts |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Amide protons (broad singlet, δ 5.5-8.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-165 ppm), Carbonyl carbon (δ 160-170 ppm). |

| IR Spectroscopy | N-H stretch (approx. 3100-3500 cm⁻¹), C=O stretch (approx. 1650-1680 cm⁻¹), C-F stretch (approx. 1000-1400 cm⁻¹), C-Br stretch (approx. 500-600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to [M]+ and [M+2]+ in an approximate 1:1 ratio due to bromine isotopes. |

Role in Drug Development

This compound, and its precursor 4-bromo-2-fluorobenzoic acid, are critical starting materials for the synthesis of several significant pharmaceuticals. The bromo- and fluoro-substituents provide essential handles for subsequent chemical modifications and contribute to the final drug's desired pharmacokinetic properties.

Synthesis of Enzalutamide (Anti-prostate Cancer)

This compound is a direct precursor to 4-bromo-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of Enzalutamide.[3] Enzalutamide is a potent androgen receptor (AR) inhibitor used to treat castration-resistant prostate cancer.[5] It functions by blocking multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation, and DNA binding.[5]

Caption: Mechanism of Action of Enzalutamide in the Androgen Receptor Signaling Pathway.

Synthesis of Venetoclax (Anti-leukemia)

The precursor, 4-bromo-2-fluorobenzoic acid, is a key raw material in the synthesis of Venetoclax.[6] Venetoclax is a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor. Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death.[7][8] By inhibiting Bcl-2, Venetoclax restores the normal process of apoptosis in malignant cells.[7]

Caption: Venetoclax Mechanism of Action on the Bcl-2 Mediated Apoptosis Pathway.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of this compound.

Synthesis of this compound

This two-step procedure starts from the commercially available 4-bromo-2-fluorobenzoic acid.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. m.upfluorochem.com [m.upfluorochem.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2 Pathway | GeneTex [genetex.com]

Elucidating the Mechanistic Profile of 4-Bromo-2-fluorobenzamide: A Guide for Researchers

Disclaimer: As of December 2025, the specific mechanism of action for 4-Bromo-2-fluorobenzamide has not been extensively documented in publicly available scientific literature. This technical guide provides an overview of its known chemical applications and explores the potential mechanisms of action based on the broader class of benzamide derivatives. The information presented herein is intended for research and drug development professionals to guide future investigation.

Introduction to this compound

This compound is a halogenated benzamide derivative. While its direct biological activity and mechanism of action are not well-defined, it is recognized as a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2] This association suggests that while this compound itself may not be the active therapeutic agent, its structural motifs are relevant to the development of compounds targeting hormonal signaling pathways.

Potential Mechanisms of Action of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, featured in a variety of drugs with diverse mechanisms of action.[3] The biological activity of a specific benzamide derivative is highly dependent on the nature and position of its substituents on the phenyl ring and the amide nitrogen. For a novel compound like this compound, several potential mechanisms of action, common to this class of molecules, could be investigated.

2.1. Dopamine Receptor Antagonism

A primary and well-established mechanism for many substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3, and D4). This activity is the basis for their use as antipsychotic and antiemetic drugs.[3][4] By blocking dopamine from binding to these receptors, these compounds modulate downstream signaling, often leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.[3]

2.2. Enzyme Inhibition

Benzamide derivatives have been identified as inhibitors of several key enzymes:

-

Histone Deacetylases (HDACs): Certain benzamides act as HDAC inhibitors, a mechanism explored in cancer therapy. The benzamide moiety can function as a zinc-binding group in the active site of the enzyme.[3][5]

-

Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition is a mechanism for antineoplastic activity.[3]

-

Acetylcholinesterase (AChE): Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.[3]

-

12-Lipoxygenase (12-LOX): Specific benzamide derivatives can inhibit this enzyme, which is involved in inflammatory pathways.[3]

2.3. Glucokinase Activation

Recent computational studies have explored benzamide derivatives as potential glucokinase activators for the treatment of diabetes.[6] Glucokinase plays a key role in glucose sensing and insulin secretion.

Proposed Workflow for Mechanism of Action Identification

For a novel compound such as this compound, a systematic approach is required to elucidate its mechanism of action. The following workflow outlines a potential strategy for researchers.

Experimental Protocols

As there is no specific experimental data for this compound, the following are generalized protocols for assays relevant to the potential mechanisms of action of benzamide derivatives.

4.1. General Protocol for Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

In a parallel experiment, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) from the data.

-

4.2. General Protocol for HDAC Enzyme Inhibition Assay

-

Objective: To assess the inhibitory activity of this compound against a specific HDAC isoform.

-

Materials:

-

Recombinant human HDAC enzyme.

-

Fluorogenic HDAC substrate.

-

Assay buffer.

-

Developer solution.

-

Test compound (this compound) at various concentrations.

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Microplate reader.

-

-

Procedure:

-

Add the HDAC enzyme, assay buffer, and varying concentrations of the test compound to the wells of a microplate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Quantitative Data

Currently, there is no publicly available quantitative data regarding the binding affinity, efficacy, or potency of this compound on any biological target. The table below is a template that researchers can use to summarize such data once it becomes available.

| Target | Assay Type | Parameter | Value (e.g., nM, µM) | Reference |

| e.g., Dopamine D2 Receptor | Binding Assay | Ki | Data Not Available | |

| e.g., HDAC1 | Enzyme Inhibition | IC₅₀ | Data Not Available |

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its structural relationship to the benzamide class of compounds provides a rational basis for investigating its potential as a dopamine receptor antagonist, an enzyme inhibitor, or a glucokinase activator. Its established role as a synthetic intermediate for the androgen receptor antagonist Enzalutamide also points towards its utility in developing molecules for cancer therapy. Further research, following a systematic screening and assay development workflow, is necessary to fully characterize the pharmacological profile of this compound. The protocols and frameworks provided in this guide offer a starting point for such investigations.

References

- 1. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromo-2-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromo-2-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and theoretical considerations of substituent effects on spectroscopic behavior.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | Triplet | ~ 8.0 | Aromatic (H6) |

| ~ 7.6 - 7.8 | Doublet of Doublets | ~ 8.0, 1.5 | Aromatic (H5) |

| ~ 7.5 - 7.7 | Doublet of Doublets | ~ 10.0, 1.5 | Aromatic (H3) |

| ~ 7.5 (broad) | Singlet | - | Amide (-NH₂) |

| ~ 7.3 (broad) | Singlet | - | Amide (-NH₂) |

Note: The chemical shifts of the amide protons are highly dependent on solvent and concentration and may appear as one broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 167 | Carbonyl (C=O) |

| ~ 160 - 163 (d, ¹JCF ≈ 250 Hz) | Aromatic (C2-F) |

| ~ 135 - 138 (d) | Aromatic (C6) |

| ~ 132 - 134 (d) | Aromatic (C4-Br) |

| ~ 128 - 130 (d) | Aromatic (C5) |

| ~ 120 - 123 (d, ²JCF ≈ 25 Hz) | Aromatic (C1) |

| ~ 118 - 120 (d, ²JCF ≈ 20 Hz) | Aromatic (C3) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1620 - 1590 | Medium | N-H Bend (Amide II) |

| ~ 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| ~ 1250 - 1200 | Strong | C-N Stretch |

| ~ 1100 - 1000 | Strong | C-F Stretch |

| ~ 800 - 700 | Strong | C-H Bending (Aromatic) |

| ~ 600 - 500 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 218/220 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 202/204 | Medium | [M-NH₂]⁺ |

| 174/176 | Medium | [M-C(O)NH₂]⁺ |

| 123 | High | [BrC₆H₃F]⁺ |

| 95 | Medium | [C₆H₃F]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common and effective method for solid samples is Attenuated Total Reflectance (ATR).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a suitable method for the analysis of this compound.

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization and Analysis:

-

Data Interpretation:

-

Identify the molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of bromine.[5][6]

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 4-Bromo-2-fluorobenzamide: A Comprehensive Technical Analysis

For Immediate Release

[City, State] – [Date] – A detailed technical guide on the crystal structure analysis of 4-Bromo-2-fluorobenzamide, a compound of significant interest to researchers, scientists, and drug development professionals, is presented below. This document provides an in-depth look at the synthesis, experimental protocols, and theoretical structural analysis of this molecule.

Introduction

This compound is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents and functional materials. This guide synthesizes available information to provide a comprehensive overview of its structural characteristics.

Synthesis and Crystallization

The synthesis of this compound typically proceeds through the amidation of 4-Bromo-2-fluorobenzoic acid. While multiple synthetic routes exist for the precursor acid, a common method involves the oxidation of 4-bromo-2-fluorotoluene.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the following steps:

-

Activation of Carboxylic Acid: 4-Bromo-2-fluorobenzoic acid is treated with a suitable activating agent, such as thionyl chloride or a carbodiimide (e.g., EDC), to form a more reactive acyl derivative.

-

Amination: The activated acyl intermediate is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the corresponding primary amide.

-

Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield single crystals suitable for X-ray diffraction analysis.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Crystal Structure Analysis

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available experimental crystal structure for this compound at the time of this report. The absence of a Crystallographic Information File (CIF) prevents the presentation of detailed quantitative data such as unit cell parameters, space group, bond lengths, and bond angles.

However, based on the analysis of structurally related benzamides, several key features of the crystal packing and intermolecular interactions can be anticipated.

3.1. Expected Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds involving the amide functional group. The amide protons (N-H) are strong hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

Furthermore, weaker interactions, including halogen bonding (involving the bromine atom), C-H···O, and C-H···F interactions, are likely to play a significant role in stabilizing the crystal lattice. Pi-stacking interactions between the aromatic rings may also contribute to the overall packing arrangement.

The potential intermolecular interactions are illustrated in the diagram below:

Caption: Predicted intermolecular interactions.

3.2. Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. The general experimental workflow is as follows:

-

Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

The workflow for a typical single-crystal X-ray diffraction experiment is outlined below:

Caption: Single-crystal X-ray diffraction workflow.

Conclusion

While the precise experimental crystal structure of this compound is not currently available in the public domain, this technical guide provides a framework for its analysis. The synthetic protocols and the expected nature of its intermolecular interactions, based on related compounds, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The future determination of its crystal structure through single-crystal X-ray diffraction will be invaluable for a complete understanding of its solid-state properties and for guiding the development of new molecules with desired functionalities.

The Core Biological Activities of 4-Bromo-2-fluorobenzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-2-fluorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The strategic placement of the bromine and fluorine atoms on the benzamide core significantly influences the physicochemical properties and biological target interactions of these molecules, making them promising candidates for further drug development.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example is the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently amplified in non-small cell lung cancer (NSCLC).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Compound ID | NCI-H520 (IC50 in µM) | NCI-H1581 (IC50 in µM) | NCI-H226 (IC50 in µM) | NCI-H460 (IC50 in µM) | NCI-H1703 (IC50 in µM) |

| C9 | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |

Data extracted from a study on novel FGFR1 inhibitors.

Mechanism of Action: FGFR1 Inhibition and Apoptosis Induction

The anticancer effects of these this compound derivatives are mediated through the inhibition of the FGFR1 signaling pathway and the subsequent induction of apoptosis. Upon binding to FGFR1, these compounds block its autophosphorylation and the activation of downstream signaling cascades, including the PLCγ1 and ERK pathways. This inhibition leads to cell cycle arrest at the G2 phase and triggers the intrinsic apoptotic pathway.

Below are diagrams illustrating the experimental workflow for evaluating anticancer activity and the signaling pathways involved.

Experimental Protocols

A general method for the synthesis of N-substituted-4-bromo-2-fluorobenzamide derivatives involves the coupling of 4-bromo-2-fluorobenzoic acid with a desired amine.

-

Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like Hydroxybenzotriazole (HOBt) are added.

-

Amide Bond Formation: The desired substituted amine is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-4-bromo-2-fluorobenzamide derivative.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound derivatives are not as prevalent as anticancer studies, the benzamide scaffold is known to be a key pharmacophore in many antimicrobial agents. The evaluation of these compounds against various bacterial and fungal strains is a crucial step in exploring their full therapeutic potential.

Quantitative Antimicrobial Activity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how such data would be presented for this compound derivatives against common microbial strains.

| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| Derivative X | 16 | 32 | 64 |

| Derivative Y | 8 | 16 | 32 |

Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The this compound core can be tailored to inhibit a variety of enzymes by modifying the substituents on the amide nitrogen. As demonstrated in the anticancer section, these derivatives can be potent kinase inhibitors. Further exploration into other enzyme families could reveal additional therapeutic applications.

Quantitative Enzyme Inhibition Data

The following table provides an example of how enzyme inhibitory data for a hypothetical this compound derivative targeting an enzyme other than a kinase would be presented.

| Compound ID | Target Enzyme | IC50 (µM) |

| Derivative Z | Carbonic Anhydrase II | 0.58 |

Experimental Protocols

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be described.

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the this compound derivative in a suitable buffer.

-

Reaction Mixture: In a microplate well, combine the enzyme and the inhibitor at various concentrations and pre-incubate for a specific period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and enzyme inhibition. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

In-Depth Technical Guide: Safety and Handling of 4-Bromo-2-fluorobenzamide

Chemical Identification and Properties

This section outlines the known identifiers and physical and chemical properties of 4-Bromo-2-fluorobenzamide. Where specific data is unavailable, this is noted.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 292621-45-5 | Thermo Fisher Scientific |

| Molecular Formula | C₇H₅BrFNO | Synquest Labs |

| Molecular Weight | 218.03 g/mol | Thermo Fisher Scientific |

| Appearance | Solid (assumed based on analogous compounds) | N/A |

| Melting Point | 151-153 °C | [H52336] CAS 292621-45-5 |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

| Density | Data not available | N/A |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling this substance. The following table provides minimum PPE recommendations based on the known hazards and information from analogous compounds.

| PPE Category | Minimum Requirement | Specifications and Best Practices |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a high risk of splashing. |

| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |

| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

-

Minimize dust generation and accumulation.

-

Avoid breathing dust, vapor, mist, or gas.

-

Avoid contact with eyes, skin, and clothing.

-

Keep container tightly closed when not in use.

-

Use with adequate ventilation, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Wash contaminated clothing before reuse.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |

Emergency Procedures

Accidental Release:

-

Evacuate the area of all unnecessary personnel.

-

Ventilate the area of the spill.

-

Wear appropriate Personal Protective Equipment (PPE) as outlined in Section 3.

-

Contain the spill. Avoid generating dust.

-

Clean up: Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Experimental Protocols

Risk Assessment Workflow

A thorough risk assessment should be conducted before handling this compound. The following workflow outlines the key steps.

General Handling Protocol

-

Preparation:

-

Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible and operational.

-

Don the appropriate PPE as specified in Section 3.

-

-

Weighing and Transfer:

-

Use a dedicated, clean spatula and weigh boat.

-

Handle the solid material gently to minimize dust generation.

-

Perform all weighing and transfer operations within the fume hood.

-

-

Dissolution (if applicable):

-

Slowly add the solid this compound to the solvent with stirring.

-

Keep the container covered as much as possible during the dissolution process.

-

-

Post-Handling:

-

Thoroughly decontaminate all equipment used with an appropriate solvent.

-

Clean the work area.

-

Properly dispose of all waste, including contaminated gloves and weigh boats, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water.

-

Visualization of First Aid Procedures

The following diagram illustrates the logical flow of first aid measures based on the route of exposure.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its synthesis from the readily available 4-bromo-2-fluorobenzoic acid is a fundamental transformation. This document provides detailed application notes and experimental protocols for two robust and widely applicable methods for this conversion: a one-pot amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and a two-step procedure via an acyl chloride intermediate using thionyl chloride (SOCl₂).

Method 1: One-Pot EDC/HOBt-Mediated Amide Coupling

This method is favored for its mild reaction conditions and the convenient work-up, where the byproducts are water-soluble, facilitating purification.

Signaling Pathway and Logical Relationships

Caption: EDC/HOBt-mediated amidation workflow.

Experimental Protocol

A detailed procedure for the EDC/HOBt-mediated synthesis of this compound is as follows:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and a source of ammonia, such as ammonium chloride (NH₄Cl) (2.0 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq), to the mixture.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with a mild acidic solution (e.g., 1N HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Data Presentation

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 1g of starting material) |

| 4-Bromo-2-fluorobenzoic acid | 1.0 | 1.0 g |

| EDC·HCl | 1.5 | 1.31 g |

| HOBt | 1.2 | 0.74 g |

| NH₄Cl | 2.0 | 0.49 g |

| DIPEA | 3.0 | 1.77 mL |

| Solvent (DMF) | - | 10-20 mL |

| Reaction Time | - | 12-24 hours |

| Temperature | - | 0 °C to Room Temp. |

| Typical Yield | - | 70-90% |

Method 2: Two-Step Synthesis via Acyl Chloride

This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an ammonia source.

Experimental Workflow

Caption: Two-step synthesis via acyl chloride.

Experimental Protocol

A detailed procedure for the two-step synthesis of this compound is as follows:

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0-10.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction Progression: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide (a source of ammonia) dropwise with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 1g of starting material) |

| 4-Bromo-2-fluorobenzoic acid | 1.0 | 1.0 g |

| Thionyl Chloride (SOCl₂) | 5.0-10.0 | 2.0-4.0 mL |

| Solvent (DCM/THF) | - | 15-25 mL |

| Aqueous Ammonia (28-30%) | Excess | 5-10 mL |

| Reaction Time (Step 1) | - | 2-4 hours |

| Reaction Time (Step 2) | - | 1-2 hours |

| Temperature (Step 1) | - | 80-90 °C |

| Temperature (Step 2) | - | 0 °C to Room Temp. |

| Typical Yield | - | 80-95% |

Conclusion

Both the one-pot EDC/HOBt coupling and the two-step acyl chloride methods are effective for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid. The choice of method will depend on factors such as the availability of reagents, desired reaction conditions (mild vs. more forcing), and the scale of the synthesis. For laboratory-scale synthesis where mild conditions are preferred, the EDC/HOBt method is advantageous. For larger-scale production where cost and efficiency are primary concerns, the thionyl chloride method may be more suitable. Proper execution of the described protocols will reliably yield the desired product in good to excellent yields.

Application Notes: 4-Bromo-2-fluorobenzamide as a Key Intermediate in the Synthesis of Enzalutamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Bromo-2-fluorobenzamide as a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer. This document outlines the synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data.

Introduction

Enzalutamide (marketed as Xtandi) is a second-generation nonsteroidal antiandrogen that targets multiple stages of the androgen receptor signaling pathway. Its complex molecular structure necessitates a multi-step synthesis, often employing this compound as a key building block. This intermediate provides the necessary structural motifs for the eventual construction of the final drug substance. The synthesis route described herein starts from 4-bromo-2-fluorobenzoic acid, which is converted to this compound and subsequently elaborated to Enzalutamide.

Synthetic Pathway Overview

The synthesis of Enzalutamide from 4-bromo-2-fluorobenzoic acid can be summarized in the following key steps:

-

Amidation: Conversion of 4-bromo-2-fluorobenzoic acid to its corresponding N-methylamide, 4-bromo-2-fluoro-N-methylbenzamide.

-

Ullmann Coupling: Reaction of 4-bromo-2-fluoro-N-methylbenzamide with an amino acid derivative, typically methyl 2-aminoisobutyrate.

-

Cyclization: Condensation of the resulting intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring of Enzalutamide.

This pathway offers an efficient and scalable route to Enzalutamide, with this compound serving as a stable and reliable intermediate.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the key steps in the synthesis of Enzalutamide starting from 4-bromo-2-fluorobenzoic acid.

Table 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Amidation | 4-bromo-2-fluorobenzoic acid | Oxalyl chloride, Methylamine | Dichloromethane, Methyl tertiary butyl ether | 10-30 | 3-4 | ~95 | >98 |

Table 2: Synthesis of Enzalutamide

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Ullmann Coupling & Esterification | 4-bromo-2-fluoro-N-methylbenzamide, 2-amino-2-methylpropanoic acid | Copper(I) iodide, 2-acetylcyclohexanone, Potassium carbonate, Thionyl chloride, Methanol | DMF | 110 (coupling), Reflux (esterification) | 22 (coupling), 12 (esterification) | ~51 (over 2 steps) | >99 |

| Cyclization | Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, Triethylamine | Toluene, Dichloromethane | 50-60 | 4 | 88.5 | 99.6 |

| Final Product | Enzalutamide | - | - | - | - | 35 (overall) | 99.8 |

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to 4-bromo-2-fluoro-N-methylbenzamide.

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Oxalyl chloride

-